N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide
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Overview
Description
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Coupling Reaction: The final step involves coupling the bromophenyl-oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
Uniqueness
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and dichlorobenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1172808-61-5 |
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Molecular Formula |
C15H8BrCl2N3O2 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-2-8(6-9)14-20-21-15(23-14)19-13(22)11-5-4-10(17)7-12(11)18/h1-7H,(H,19,21,22) |
InChI Key |
PIEJKKUHYOULMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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